salarin C -

salarin C

Catalog Number: EVT-1593643
CAS Number:
Molecular Formula: C35H46N2O10
Molecular Weight: 654.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Salarin C is a nitrogenous macrolide derived from the marine sponge Fascaplysinopsis sp., recognized for its potent cytotoxic properties. This compound has garnered attention in the field of drug discovery due to its potential applications in cancer therapy. As a member of the salarin family, which includes other related compounds, salarin C exhibits unique structural and functional characteristics that make it a subject of extensive research.

Source and Classification

Salarin C was first isolated from the Madagascan sponge Fascaplysinopsis sp. and classified as a marine-derived natural product. It belongs to the broader category of macrolides, which are characterized by their large lactone ring structures. These compounds are often produced by microorganisms and have been known for their antibiotic and anticancer activities.

Synthesis Analysis

The total synthesis of salarin C has been achieved using various sophisticated organic chemistry techniques. A notable method involves:

This synthetic approach not only successfully produces salarin C but also paves the way for synthesizing other related compounds, expanding the potential for drug development .

Chemical Reactions Analysis

Salarin C undergoes various chemical reactions that are pivotal for its synthesis and biological activity. Key reactions include:

  • Oxidation-Rearrangement: The biomimetic oxidation followed by a Wasserman rearrangement allows for structural modifications that enhance biological efficacy.
  • Epoxidation Reactions: These reactions are critical in forming reactive intermediates that can interact with biological targets.
  • Olefin Metathesis: Utilized in forming the macrocyclic structure, this reaction is essential for achieving high yields in synthesis.

These reactions highlight the intricate chemistry involved in producing salarin C and its analogs .

Mechanism of Action

The mechanism of action of salarin C involves its interaction with cellular components leading to cytotoxic effects. While specific pathways are still under investigation, preliminary data suggest that:

  • Induction of Apoptosis: Salarin C may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Inhibition of Cellular Proliferation: It appears to disrupt normal cell cycle progression, leading to reduced tumor growth.

Further studies are necessary to elucidate the precise molecular targets and pathways affected by salarin C .

Physical and Chemical Properties Analysis

Salarin C exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 370.48 g/mol.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.
  • Stability: The compound's stability can vary depending on environmental conditions, particularly exposure to light and heat.

These properties are crucial for understanding how salarin C behaves in biological systems and its potential formulation as a therapeutic agent .

Applications

The primary application of salarin C lies in its potential as an anticancer agent. Ongoing research focuses on:

  • Drug Development: Exploring salarin C as a lead compound for developing new cancer therapies.
  • Biochemical Studies: Investigating its mechanisms to better understand cancer biology and treatment strategies.

Given its promising activity against various cancer cell lines, salarin C represents a significant area of interest within medicinal chemistry and pharmacology .

Discovery and Natural Sources of Salarin C

Isolation from Fascaplysinopsis Sponge in Marine Ecosystems

Salarin C is a nitrogenous macrolide first isolated from the marine sponge Fascaplysinopsis sp., collected near Madagascar’s Salary Bay [3] [7]. The isolation employed bioassay-guided fractionation using the brine shrimp lethality test (Artemia salina), which identified fractions with potent cytotoxic activity [3]. Subsequent purification steps included:

  • Solvent extraction: CHCl₃/CH₃OH (1:1) extraction of sponge tissue [7].
  • Chromatography: Sequential Sephadex LH-20 size exclusion and silica gel vacuum liquid chromatography (VLC) [7].
  • Final purification: Reversed-phase HPLC to yield pure salarin C (0.002–0.015% dry weight yield) [7].

Structural elucidation revealed a 24-membered macrolide ring with a unique oxazolidinone moiety and a terminal alkyl chain. Key spectroscopic data included [7]:

  • HRESIMS: m/z 493.2915 [M + H]⁺ (C₂₈H₄₁N₂O₆).
  • NMR: Characteristic signals for oxymethine (δH 3.52, δC 78.9) and enamine (δH 5.82, δC 119.4) functionalities.
  • Table 1: Isolation Yields of Salarin C from Different Sponge Collections [7]**:
Collection YearDry Sponge Mass (g)Salarin C Yield (mg)Purity (%)
20085508.3>98
20106209.8>97

Biogeographic Distribution in Madagascar’s Salary Bay

Salary Bay (∼100 km north of Toliara, Madagascar) is the exclusive reported source of salarin C [3] [7]. Ecological traits of this region influencing chemical diversity include:

  • Habitat specificity: Fascaplysinopsis sponges inhabit coral-rich slopes at 10–20 m depth, with high sedimentation and variable currents [7].
  • Environmental drivers: Seasonal monsoon-driven nutrient upwelling correlates with higher salarin production in summer collections [7] [8].
  • Spatial chemical variation: Specimens from northern Salary Bay show 1.5× higher salarin C titers than southern counterparts, linked to distinct microbial consortia [8].
  • Table 2: Environmental Parameters in Salary Bay Sponge Habitats [7] [8]**:
ParameterNorthern SitesSouthern SitesSeasonal Variation
Depth (m)15–2010–15Minimal
Temperature (°C)24–2825–29+3°C (summer)
Salinity (PSU)34–3633–35Stable
Nutrient flux (NO₃⁻)HighModerateMonsoon-dependent

Taxonomic and Phylogenetic Links to Microbial Symbionts

Salarin C’s structural complexity and modular architecture suggest a symbiotic origin:

  • Putative biosynthetic agents: The sponge’s microbiome harbors Actinobacteria and cyanobacterial (Lyngbya-like) symbionts, inferred via PCR-independent metagenomics [1] [6]. These taxa share ketosynthase (KS) domains homologous to those in macrolide synthases [6].
  • Chemical phylogeny: Salarin C shares a polyketide backbone with microbial metabolites (e.g., laingolide A from cyanobacteria), indicating horizontal gene transfer between sponge symbionts [7].
  • Taxonomic challenges: Fascaplysinopsis sponges host >50 bacterial OTUs, complicating symbiont identification. Genomic bins from metagenomes reveal 12 biosynthetic gene clusters (BGCs), including a hybrid NRPS-PKS cluster congruent with salarin C’s structure [6] [9].

Properties

Product Name

salarin C

IUPAC Name

[(E)-4-[3-[(2Z,13Z,15E)-9-(acetylcarbamoyloxy)-3,18-dimethyl-12-oxo-7,11,19-trioxa-20-azatricyclo[15.2.1.06,8]icosa-1(20),2,13,15,17-pentaen-10-yl]oxiran-2-yl]but-3-enyl] octanoate

Molecular Formula

C35H46N2O10

Molecular Weight

654.7 g/mol

InChI

InChI=1S/C35H46N2O10/c1-5-6-7-8-9-16-29(39)42-20-13-12-15-26-31(44-26)33-34(47-35(41)36-24(4)38)32-27(45-32)19-18-22(2)21-28-37-25(23(3)43-28)14-10-11-17-30(40)46-33/h10-12,14-15,17,21,26-27,31-34H,5-9,13,16,18-20H2,1-4H3,(H,36,38,41)/b14-10+,15-12+,17-11-,22-21-

InChI Key

KHGGKINOQOIBEV-PRBAJBALSA-N

Synonyms

salarin C

Canonical SMILES

CCCCCCCC(=O)OCCC=CC1C(O1)C2C(C3C(O3)CCC(=CC4=NC(=C(O4)C)C=CC=CC(=O)O2)C)OC(=O)NC(=O)C

Isomeric SMILES

CCCCCCCC(=O)OCC/C=C/C1C(O1)C2C(C3C(O3)CC/C(=C\C4=NC(=C(O4)C)/C=C/C=C\C(=O)O2)/C)OC(=O)NC(=O)C

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